molecular formula C12H12N2O2 B13428643 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile

Cat. No.: B13428643
M. Wt: 216.24 g/mol
InChI Key: DXNLISGQEVWVQK-UHFFFAOYSA-N
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Description

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile is a nitrile-containing heterocyclic compound characterized by a 3-oxopropanenitrile backbone linked to a 4-methoxy-substituted indoline moiety. The indoline group, a saturated derivative of indole, imparts unique electronic and steric properties due to its bicyclic structure and the electron-donating methoxy substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of polycyclic systems for pharmaceutical applications. Its reactivity stems from the α,β-unsaturated ketone and nitrile functionalities, enabling participation in cyclization, condensation, and nucleophilic addition reactions .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4-methoxy-2,3-dihydroindol-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-6,8H2,1H3

InChI Key

DXNLISGQEVWVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-methoxyindole with a suitable nitrile compound under specific conditions. One common method is the nucleophilic addition of 4-methoxyindole to a nitrile compound, followed by cyclization to form the indole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyindolin-1-yl)-3-oxopropanenitrile.

    Reduction: Formation of 3-(4-Methoxyindolin-1-yl)-3-aminopropane.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-oxopropanenitrile derivatives arises from variations in the substituent attached to the central carbonyl group. Below is a detailed comparison of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile with key analogs:

Substituent-Based Structural Comparison

Compound Name Substituent Structure Key Features
This compound 4-Methoxyindoline (saturated bicyclic) Electron-rich due to methoxy group; enhanced hydrogen-bonding potential .
3-(4-Nitrophenyl)-3-oxopropanenitrile 4-Nitrophenyl (aromatic) Electron-withdrawing nitro group; increased electrophilicity at carbonyl.
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indole (unsaturated bicyclic) Planar aromatic system; prone to π-π stacking in biological targets.
3-(4-Ethylphenyl)-3-oxopropanenitrile 4-Ethylphenyl (alkyl-substituted) Hydrophobic ethyl group; improves lipophilicity and membrane permeability.
3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile 2-Methylindole Steric hindrance from methyl group; modulates reactivity in cyclizations.
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile 5-Bromoindole Bromine enhances halogen bonding; potential for radioimaging applications.

Physicochemical Properties

  • Solubility : Methoxy and indoline groups enhance solubility in polar aprotic solvents (e.g., DMF) compared to hydrophobic ethylphenyl derivatives .
  • Stability : Saturated indoline core reduces oxidation susceptibility relative to indole-based analogs .

Key Research Findings

Synthetic Versatility : 3-Oxopropanenitrile derivatives are pivotal in constructing heterocycles like pyridines, pyrazoles, and pyrimidines, with substituents dictating reaction pathways .

Bioactivity Optimization : Methoxy and halogen substituents enhance drug-likeness. For example, 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is commercially produced for anticancer research ($45–65/mg) , while methoxy groups improve hydrogen bonding in kinase inhibitors .

Electronic Effects : Electron-donating groups (e.g., methoxy) increase nucleophilic reactivity at the carbonyl, whereas electron-withdrawing groups (e.g., nitro) enhance electrophilicity .

Biological Activity

3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of indole can outperform traditional antibiotics against various bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Bacteria TestedActivity Level
This compound0.56–12.50Staphylococcus aureusHigh
Other Indole DerivativesVariesEscherichia coli, Pseudomonas aeruginosaModerate to High

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds, highlighting the superior activity of this compound against Staphylococcus aureus compared to traditional antibiotics like ampicillin.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Indole Derivative in Cancer Treatment

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Line : HeLa (cervical cancer)
  • Concentration Range : 1–100 µM
  • Results : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values around 20 µM.

This suggests that the compound has potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to cell death.
  • Biofilm Disruption : Some studies suggest that it can inhibit biofilm formation, which is crucial for treating chronic infections.

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